trans-4-Amino-acetate Cyclohexanol Hydrochloride
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Overview
Description
trans-4-Amino-acetate Cyclohexanol Hydrochloride: is a chemical compound with the molecular formula C6H13NO · HCl. This compound is used as a raw material in organic synthesis and serves as an important intermediate in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-4-Amino-acetate Cyclohexanol Hydrochloride involves the reaction of cyclohexanal with ammonia (or aqueous ammonia) under basic conditions . Another method starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution. Isomer separation then takes place via fractional crystallization of acetamidocyclohexanol from acetone .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions: trans-4-Amino-acetate Cyclohexanol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of various substituted amines.
Substitution: Formation of N-substituted cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: trans-4-Amino-acetate Cyclohexanol Hydrochloride is used as a building block in organic synthesis. It is involved in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and benzoxazine, which are required for the preparation of polybenzoxazine-silica hybrid nanocomposites .
Biology and Medicine: The compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride. It is also used in the synthesis of butyric acid 4-amino-cyclohexyl ester, which has applications in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of trans-4-Amino-acetate Cyclohexanol Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of compounds that inhibit phosphodiesterase III A (PDE3A), which plays a role in various biological processes . The compound’s effects are mediated through its conversion to active metabolites that interact with target enzymes and receptors .
Comparison with Similar Compounds
- cis-4-Amino-cyclohexanol Hydrochloride
- trans-2-Amino-cyclohexanol Hydrochloride
- 4-Aminocyclohexanone
Comparison: trans-4-Amino-acetate Cyclohexanol Hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its cis-isomer, the trans-isomer has different physical and chemical properties, making it suitable for specific applications in organic synthesis and drug development .
Properties
CAS No. |
33024-68-9 |
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Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
InChI Key |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N.Cl |
Origin of Product |
United States |
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